Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate

Description

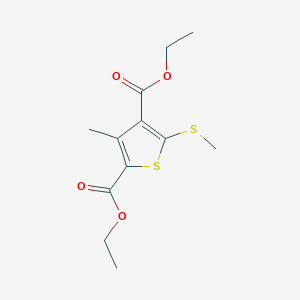

Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate (CAS: 555154-33-1) is a thiophene-based dicarboxylate ester with a molecular formula of C₁₂H₁₆O₄S₂ and a molecular weight of 288.4 g/mol. This compound features a thiophene ring substituted with a methyl group at position 3, a methylsulfanyl (S-methyl) group at position 5, and ethoxycarbonyl groups at positions 2 and 2. It is primarily used in organic synthesis and pharmaceutical research as a versatile intermediate for constructing heterocyclic systems or functionalized thiophene derivatives .

Key properties include:

- Purity: ≥95% (as per manufacturer specifications)

- For example, ethyl 2-amino-5-(2,4-dimethylphenylcarbamoyl)-4-methylthiophene derivatives are prepared using substituted isothioureas and maleate esters .

Properties

IUPAC Name |

diethyl 3-methyl-5-methylsulfanylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S2/c1-5-15-10(13)8-7(3)9(11(14)16-6-2)18-12(8)17-4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFDYZCSCCEVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Introduction of the Methyl and Methylsulfanyl Groups: The methyl group can be introduced via alkylation reactions using methyl iodide and a strong base. The methylsulfanyl group can be added through nucleophilic substitution reactions using methylthiolate anions.

Esterification: The carboxylic acid groups on the thiophene ring are esterified using ethanol and an acid catalyst to form the diethyl esters.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency.

Types of Reactions:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

Oxidation: Diethyl 3-methyl-5-(methylsulfonyl)-2,4-thiophenedicarboxylate.

Reduction: Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarbinol.

Substitution: Various substituted thiophenes depending on the electrophile used.

Scientific Research Applications

Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the fabrication of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate depends on its application:

In Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.

In Biological Systems: The compound may interact with cellular targets, such as enzymes or receptors, altering their activity and leading to biological effects. The exact molecular targets and pathways are subject to ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity: The methylsulfanyl group (SCH₃) in the target compound provides moderate electron-withdrawing effects, facilitating electrophilic substitution at the thiophene ring. In contrast, amino (NH₂) substituents (e.g., Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) increase nucleophilicity, enabling coupling reactions with carbonyl electrophiles . Phenoxycarbonylamino groups (e.g., 709021-08-9) introduce steric hindrance and aromaticity, making the compound suitable for interactions with hydrophobic binding pockets in drug targets .

Solubility and Stability: The presence of ethoxycarbonyl groups in all compounds ensures moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). However, Diethyl 5-[(2-ethoxy-2-oxoethyl)sulfanyl]-3-methyl-2,4-thiophenedicarboxylate (CAS: 17460-27-4) exhibits improved solubility in aqueous-organic mixtures due to its additional ester moiety .

Applications in Drug Discovery: The target compound’s methylsulfanyl group is advantageous in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to biaryl thiophene derivatives for kinase inhibitors . Amino-substituted analogues (e.g., CAS: 342778-69-2) are critical intermediates for antimalarial and antiviral agents, leveraging the amino group’s ability to form hydrogen bonds with biological targets .

Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis (as described in for a pyrazolo-triazine derivative) could theoretically be adapted for thiophenedicarboxylates to reduce reaction times (e.g., from hours to minutes) .

- Thermal Properties: While melting points for the target compound are unspecified, structurally simpler analogues (e.g., Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate) exhibit melting points around 105–120°C, suggesting similar thermal stability .

- Biological Activity: Compounds like Dimethyl 3-methyl-5-({[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)-2,4-thiophenedicarboxylate have shown preliminary activity against tyrosine kinases, though detailed mechanistic studies are lacking .

Biological Activity

Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate (CAS No. 555154-33-1) is a thiophene derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methylsulfanyl group, contributing to its chemical reactivity and biological properties.

- Molecular Formula : C12H16O4S2

- Molecular Weight : 288.39 g/mol

- Structure : The compound features a thiophene ring with two carboxylate ester groups and a methylsulfanyl substituent, which may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, research indicates that derivatives of this compound exhibit moderate to high inhibitory activity against various microbial strains, including fungi such as Candida albicans and bacteria .

| Compound | Microbial Strain | Activity Level |

|---|---|---|

| This compound | Candida albicans | High |

| Diethyl derivatives | Various Bacteria | Moderate |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary findings suggest that it may inhibit inflammatory pathways, potentially making it a candidate for treating inflammatory diseases. The exact mechanisms remain under investigation but may involve modulation of cytokine production .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by researchers synthesized several derivatives of this compound and tested their antimicrobial efficacy. The results indicated that modifications to the thiophene ring significantly affected the compounds' activity against Candida albicans, with some derivatives showing enhanced effects compared to the parent compound .

- Inflammation Model : In an in vivo model of inflammation, this compound was administered to mice with induced inflammation. The results showed a significant reduction in swelling and pain responses, suggesting its potential as an anti-inflammatory agent .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl 3-methyl-5-(methylsulfanyl)-2,4-thiophenedicarboxylate?

A multistep synthesis typically involves functionalizing a thiophene core via esterification and sulfanylation. For example, starting with a 3-methylthiophene precursor, sequential esterification at positions 2 and 4 with ethyl chloroformate (or analogous reagents) under basic conditions (e.g., pyridine or triethylamine) is recommended. The methylsulfanyl group at position 5 can be introduced via nucleophilic substitution using methyl disulfide or a methylthiolate salt. Yields are highly dependent on reaction temperature (typically 60–80°C) and catalyst choice (e.g., Pd for cross-coupling steps). Full characterization (NMR, IR, mass spectrometry) is required to confirm purity .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign peaks using DEPT and HSQC to resolve overlapping signals, particularly for methyl and methylsulfanyl groups.

- IR Spectroscopy : Confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate empirical formulas for novel derivatives .

Q. How should researchers address solubility challenges in experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (e.g., dichloromethane). For biological assays, prepare stock solutions in DMSO and dilute in aqueous buffers (ensure final DMSO concentration ≤1% to avoid cytotoxicity). Stability studies under inert atmospheres (N2/Ar) are advised to prevent oxidation of the methylsulfanyl group .

Q. What purification strategies are effective for isolating this compound?

Use column chromatography (silica gel, hexane/ethyl acetate gradient) to separate ester and sulfide byproducts. Recrystallization from ethanol or methanol can improve purity. Monitor via TLC (Rf ~0.3–0.5 in 3:1 hexane:ethyl acetate) and confirm homogeneity using melting point analysis or HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during structural elucidation?

Contradictions in chemical shifts may arise from conformational flexibility or solvent effects. Strategies include:

- 2D NMR (COSY, NOESY) : Map coupling between adjacent protons to assign substituent positions.

- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in thiophene).

- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to validate assignments .

Q. What computational methods are suitable for predicting reactivity or electronic properties?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound has reported bioactivity .

Q. How can reaction mechanisms for side-product formation be analyzed?

Q. How should researchers validate crystal structure predictions?

Q. What strategies mitigate contradictions in biological activity data?

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).

- Impurity Profiling : Use HPLC-MS to detect trace byproducts affecting activity.

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to confirm potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.